2-Methyltetralin

描述

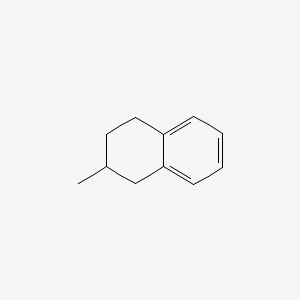

2-Methyltetralin is a bicyclic organic compound belonging to the tetralin family (1,2,3,4-tetrahydronaphthalene). Its structure consists of a benzene ring fused to a cyclohexane ring, with a methyl group substituent at the 2-position of the tetrahydronaphthalene system. The compound exists in two primary forms depending on functional groups:

- This compound (hydrocarbon): Molecular formula C₁₁H₁₄, derived from tetralin (C₁₀H₁₂) with a methyl group addition.

- 2-Methyltetralone (ketone): Molecular formula C₁₁H₁₂O, featuring a ketone group at the 1-position of the tetrahydronaphthalene system .

This article focuses on the hydrocarbon form unless otherwise specified. This compound is a product of hydrocarbon cracking processes and synthetic organic reactions, with applications in materials science and ecology (e.g., as a volatile organic compound in plant-insect interactions) .

属性

IUPAC Name |

2-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRGJANWBCPTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871044 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3877-19-8 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltetraline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Biomass-Derived Catalytic Routes

A recent innovative approach involves the selective catalytic synthesis of methylated tetralin derivatives, including 2-methyltetralin, from renewable biomass sources such as xylose or hemicellulose extracted from agricultural or forestry waste. This method is notable for its sustainability and use of non-noble metal catalysts.

- Step 1: Direct hydrogenolysis of xylose or hemicellulose to cyclopentanone (CPO) using a bimetallic copper-lanthanum catalyst supported on SBA-15 (Cu-La/SBA-15).

- Step 2: Conversion of cyclopentanone to methylindan and tetralin derivatives, including this compound, through a cascade reaction involving self-aldol condensation, rearrangement, and aromatization catalyzed by acidic zeolite H-ZSM-5.

- The process achieves a high carbon yield (~60%) for cyclopentanone in the first step.

- Over H-ZSM-5 catalyst, the second step yields a total carbon yield of ~65% for methylindan and tetralin products.

- Reaction conditions such as temperature and weight hourly space velocity (WHSV) are optimized to maximize this compound production.

- The catalyst's performance is linked to its specific surface area and acid site distribution (strong/weak acid ratio and Brønsted/Lewis acid ratio).

- An intermediate, [1,1′-bi(cyclopentylidene)]-2-one, formed by self-aldol condensation of cyclopentanone, is implicated in the pathway to this compound.

- The process exemplifies a sustainable route to bicyclic aromatics from lignocellulosic biomass, reducing reliance on petrochemical feedstocks.

| Step | Reactants | Catalyst | Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Xylose/Hemicellulose | Cu-La/SBA-15 | Hydrogenolysis, optimized | ~60 (CPO yield) | Non-noble metal catalyst |

| 2 | Cyclopentanone (CPO) | H-ZSM-5 (acidic zeolite) | Cascade reaction, optimized temp & WHSV | ~65 (methylindan + tetralin) | Includes this compound as product |

Source: PMC article on selective production of methylindan and tetralin from biomass

Chemical Synthesis via Functional Group Transformations Starting from Tetralone Derivatives

Another well-documented preparation route for this compound involves multi-step organic synthesis starting from substituted tetralone compounds, particularly 5-methoxy-1-tetralone. This method is significant for producing specifically substituted tetralins for further synthetic applications, such as the synthesis of sesquiterpenes.

- Step 1: Reaction of 5-methoxy-1-tetralone with methylmagnesium bromide (Grignard reagent) to form a dihydronaphthalene intermediate.

- Step 2: Catalytic hydrogenation of this intermediate over platinum oxide (PtO₂) in ethanol to yield 1-methyl-5-methoxytetralin.

- Step 3: Bromination of the tetralin at the 8-position using ammonium bromide and hydrogen peroxide in acetic acid.

- Step 4: Metallation of the bromotetralin with n-butyllithium followed by methylation with methyl iodide to afford this compound derivatives.

- Step 5: Optional further functionalization such as formylation and oxidation for derivative synthesis.

- High overall yield (up to 97% for metallation/methylation step).

- Shortened reaction sequences through metallation techniques.

- Precise regioselective functionalization.

Representative Reaction Scheme:

| Step | Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Methoxy-1-tetralone + MeMgBr | Ether, acid hydrolysis | Dihydronaphthalene intermediate | Not specified |

| 2 | Hydrogenation | PtO₂, EtOH, H₂ atmosphere | 1-Methyl-5-methoxytetralin | 95 |

| 3 | Bromination | NH₄Br, H₂O₂, AcOH | 8-Bromotetralin | High yield |

| 4 | Metallation and methylation | n-BuLi, methyl iodide | This compound derivative | 97 |

Hydrogen Transfer and Reduction Approaches Involving Tetralin

Hydrogen transfer reactions involving tetralin and its isotopologues have been explored in coal transformation chemistry and organic reductions, indirectly relevant to the preparation of methylated tetralins.

- Tetralin acts as a hydrogen donor in reduction reactions at elevated temperatures (~300–400°C).

- Deuterated tetralin analogs have been used to study hydrogen transfer mechanisms.

- These reactions provide insights into the stability and reactivity of tetralin derivatives under reductive conditions, which can inform synthetic strategies for this compound.

| Reaction Type | Temperature (°C) | Duration (min) | Donor/Acceptor Example | Notes |

|---|---|---|---|---|

| Hydrogen transfer | 320–400 | 20–120 | Tetralin + polycyclic aromatic hydrocarbons | Used in coal chemistry studies |

Source: DOE report on coal transformation chemistry

Summary Table of Preparation Methods for this compound

化学反应分析

2-Methyltetralin undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions often involve hydrogenation, where the compound is further reduced to more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.

Common reagents used in these reactions include lithium aluminum hydride, sodium hydride, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-Methyltetralin has a wide range of applications in scientific research:

Chemistry: It serves as an important intermediate in organic synthesis, aiding in the production of various complex molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

作用机制

The mechanism by which 2-Methyltetralin exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research.

相似化合物的比较

Structural Isomers: Positional Methyl Substitution

The position of the methyl group on the tetrahydronaphthalene system significantly influences physical and chemical properties. Key isomers include:

Comparison with Methylnaphthalenes

Methylnaphthalenes are simpler bicyclic hydrocarbons lacking the saturated cyclohexane ring. Key differences include:

Comparison with 1-Methyldecalin

1-Methyldecalin, a decalin derivative (two fused cyclohexane rings), differs structurally but shares applications as a VOC:

生物活性

2-Methyltetralin, a bicyclic aromatic hydrocarbon, is a derivative of tetralin that has garnered attention for its potential biological activities. This compound is structurally characterized by a methyl group at the second position of the tetralin ring system. Its biological properties have been explored in various studies, particularly regarding its anticancer, antioxidant, and antibacterial activities.

- Chemical Formula : CH

- Molecular Weight : 144.22 g/mol

- Structure : The compound consists of a fused bicyclic structure which influences its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving in vitro assays demonstrated that it can inhibit the growth of various cancer cell lines. The mechanism appears to involve the inhibition of carbonic anhydrase II (CA-II), an enzyme often overexpressed in tumors.

- Inhibition of CA-II : The IC value for this compound against CA-II was reported to be approximately 24.4 µM, indicating moderate potency in comparison to other tested compounds .

| Compound | IC (µM) |

|---|---|

| This compound | 24.4 |

| Compound 1 | 14.4 |

| Compound 12 | 23.3 |

Antioxidant Activity

This compound has also shown promising antioxidant activity. In various assays, it was found to scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.

- Antioxidant Assays : The antioxidant activity was evaluated using DPPH and ABTS radical scavenging assays, where it demonstrated significant inhibition rates comparable to standard antioxidants.

Antibacterial Activity

The antibacterial properties of this compound were assessed against several pathogenic bacterial strains. In particular, studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria.

- Zone of Inhibition : In tests against Escherichia coli and Staphylococcus aureus, the compound exhibited a notable zone of inhibition, indicating its potential as an antibacterial agent .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Study on Cancer Cell Lines

In a controlled study evaluating the effects of this compound on human cancer cell lines (HCT116, HEPG2, and MCF7), significant cytotoxic effects were observed. The MTT assay revealed that at concentrations above 50 µM, cell viability dropped significantly, indicating effective cytotoxicity .

Marine Pollution Monitoring

In environmental studies focusing on marine pollution, the presence of this compound was monitored in marine organisms. These studies highlighted its persistence in aquatic environments and potential bioaccumulation, raising concerns about ecological impacts .

常见问题

Q. What established synthetic routes exist for 2-Methyltetralin, and what key reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves catalytic hydrogenation of naphthalene derivatives (e.g., 2-methylnaphthalene) or Friedel-Crafts alkylation. Key parameters include:

- Catalyst selection : PtO₂, Pd/C, or Ni catalysts for hydrogenation; AlCl₃ for alkylation .

- Temperature and pressure : Hydrogenation efficiency improves at 80–120°C and 1–3 bar H₂ pressure.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution in alkylation.

Data Table Suggestion :

| Catalyst | Temp (°C) | Pressure (bar) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd/C | 100 | 2 | 78 | 99.2 |

| PtO₂ | 120 | 3 | 85 | 98.5 |

Reference : Focus on reproducibility by detailing catalyst activation and solvent drying protocols .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

Methodological Answer:

- ¹H/¹³C NMR : Key markers include aromatic proton signals (δ 6.8–7.3 ppm) and methyl group integration (δ 1.2–1.5 ppm).

- GC-MS : Monitor molecular ion peak at m/z 160 and fragmentation patterns to confirm structure .

- IR spectroscopy : C-H stretching (2800–3000 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).

Best Practice : Cross-validate purity using HPLC with a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic hydrogenation efficiencies for this compound synthesis?

Methodological Answer:

- Controlled variable testing : Systematically isolate parameters (e.g., catalyst loading, H₂ purity, solvent degassing).

- Statistical analysis : Apply ANOVA to compare yields across 3+ independent trials, reporting confidence intervals (95% CI) .

- Surface characterization : Use TEM/XPS to assess catalyst deactivation (e.g., carbon deposition on Pd/C).

Data Interpretation Example :

| Trial | Catalyst Loading (wt%) | Yield (%) | Standard Deviation |

|---|---|---|---|

| 1 | 5 | 78 | ±2.1 |

| 2 | 10 | 85 | ±1.8 |

Reference : Address reproducibility by adhering to IUPAC guidelines for reporting catalytic conditions .

Q. What computational modeling approaches validate the ring-opening mechanisms of this compound derivatives?

Methodological Answer:

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to study ring strain and bond dissociation energies.

- Kinetic modeling : Simulate transition states (e.g., for acid-catalyzed ring-opening) using Gaussian or ORCA .

- Validation : Compare computational ΔG‡ values with experimental kinetics (Arrhenius plots).

Best Practice : Archive input/output files in supplemental materials for peer verification .

Q. How should researchers design experiments to assess the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Microcosm studies : Incubate this compound with sediment/water samples under controlled O₂ levels.

- Analytical tracking : Use LC-MS/MS to quantify degradation products (e.g., hydroxylated derivatives).

- Half-life calculation : Apply first-order kinetics to degradation data; report R² values for regression .

Ethical Note : Follow institutional guidelines for chemical waste disposal .

Methodological Frameworks

Q. What statistical methods are recommended for analyzing contradictory bioactivity data in this compound derivatives?

Methodological Answer:

- Meta-analysis : Aggregate data from ≥5 studies using random-effects models to account for heterogeneity .

- Sensitivity analysis : Exclude outliers (e.g., Grubbs’ test) and reassess effect sizes.

- Reporting : Use forest plots to visualize IC₅₀ variability across studies.

Reference : Ensure transparency by preregistering analysis protocols before data collection .

Q. How can NMR spectral overlap challenges in this compound characterization be mitigated?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals via correlation spectroscopy.

- Variable temperature NMR : Shift exchange-broadened peaks by cooling to −40°C.

- Deconvolution software : Apply MestReNova to quantify mixed signals .

Q. What criteria define rigorous purity assessment for this compound in pharmacological studies?

Methodological Answer:

- Multi-technique validation : Combine HPLC (≥99% purity), elemental analysis (±0.3% theoretical), and melting point consistency.

- Impurity profiling : Identify byproducts via high-resolution MS and quantify using external calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。